N-(5-Bromopyridin-3-yl)methanesulfonamide
Overview
Description
N-(5-Bromopyridin-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H7BrN2O2S . It is characterized by the presence of a bromine atom attached to the pyridine ring and a methanesulfonamide group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-Bromopyridin-3-yl)methanesulfonamide typically begins with 5-bromopyridine.
Reaction with Methanesulfonyl Chloride: 5-bromopyridine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-Bromopyridin-3-yl)methanesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or sulfur atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction typically yields amines or other reduced nitrogen-containing compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(5-Bromopyridin-3-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Biological Studies: It is used in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways.
Industry:
Material Science: this compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-3-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting or modulating the activity of the target. The bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can affect various biological pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
N-(5-Bromopyrimidin-2-yl)methanesulfonamide: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
N-(5-Bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Contains an additional methylsulfonyl group.
Uniqueness:
Structural Features: The presence of both the bromine atom and the methanesulfonamide group in N-(5-Bromopyridin-3-yl)methanesulfonamide provides unique reactivity and interaction potential.
Versatility: Its ability to participate in various chemical reactions and its applications in multiple fields make it a versatile compound.
Biological Activity
N-(5-Bromopyridin-3-yl)methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position of a pyridine ring, combined with a methanesulfonamide functional group. The sulfonamide moiety enhances solubility and facilitates interactions with biological targets through hydrogen bonding. The presence of bromine allows for halogen bonding, which can stabilize interactions with enzymes and receptors.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Notably, it may function as an enzyme inhibitor, modulating various biochemical pathways. The sulfonamide group is critical for binding to active sites, potentially inhibiting enzyme activity.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzyme activities, contributing to its potential therapeutic applications. For instance, the interaction studies have shown that it can effectively bind to various biological targets, which could lead to applications in drug development.
Structure-Activity Relationships (SAR)
The structure of this compound is pivotal in determining its biological activity. Comparative studies with structurally similar compounds reveal insights into how variations in the chemical structure influence activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(5-Bromopyrimidin-2-yl)methanesulfonamide | Contains a pyrimidine ring instead of pyridine | Different ring structure affects reactivity |
N-(5-Chloropyridin-3-yl)methanesulfonamide | Chlorine atom instead of bromine | Variations in halogen size influence binding properties |
N-(5-Fluoropyridin-3-yl)methanesulfonamide | Fluorine atom instead of bromine | Fluorine's electronegativity alters interaction dynamics |
N-(6-Bromopyridin-3-yl)methanesulfonamide | Bromine at the 6-position | Positioning of bromine affects reactivity |
N-(Pyridin-3-yl)methanesulfonamide | No halogen substitution | Lacks halogen; potentially different biological activity |
These comparisons highlight the importance of specific structural features in enhancing or diminishing biological activity.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
- Enzyme Inhibition : A study focusing on PI3K inhibitors indicated that sulfonamide functionality is crucial for inhibitory activity. While not directly tested on PI3K, the structural similarities suggest potential inhibitory effects on similar pathways .
- Case Study : In a recent case study involving related compounds, derivatives demonstrated significant anticancer activity with IC50 values indicating potent effects against various cancer cell lines. This suggests that modifications to the core structure can enhance therapeutic efficacy .
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-2-5(7)3-8-4-6/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLXIPCYRBBBFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733748 | |
Record name | N-(5-Bromopyridin-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-18-4 | |
Record name | N-(5-Bromo-3-pyridinyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromopyridin-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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